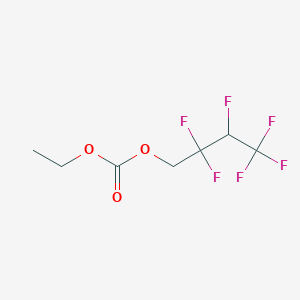

Ethyl 2,2,3,4,4,4-hexafluorobutyl carbonate

Cat. No. B8712608

M. Wt: 254.13 g/mol

InChI Key: YKYMHQGFSAMUCV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09406977B2

Procedure details

Example 3 was prepared by combining 2,2,3,4,4,4-hexafluorobutan-1-ol (184 g, 1.012 moles, Lancaster Synthesis Ltd., Ward Hill, Mass.), triethylamine (102 g, 1.008 moles) and methyl-t-butyl ether (350 mL) in a 1-L round bottom flask that was maintained at a temperature between 5° C. and 15° C. with a carbon dioxide/water bath. To the stirred mix, ethylchloroformate (100 g, 0.92 moles) was added from a jacketed addition funnel that was maintained between 5° C. and 15° C. The ethylchloroformate was added over a period of 4 h. Once addition was complete, the reaction mixture was stirred for an additional 16 h and was allowed to warm to room temperature. Then 100 mL of distilled water was added to the reaction mixture. The organic phase was collected. The water phase was extracted twice with 100 mL portions of methyl-t-butyl ether and all of the organic phases were combined. The organic phase was washed with a 100 mL portion of distilled water and a 100 mL portion of 1N HCl. The ether was removed by rotary evaporation. The remaining sample was purified by fractional distillation, using a concentric tube column. The product was analyzed by GC/MS.

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]([F:11])([CH:5]([F:10])[C:6]([F:9])([F:8])[F:7])[CH2:3][OH:4].C(N(CC)CC)C.COC(C)(C)C.[CH2:25]([O:27][C:28](Cl)=[O:29])[CH3:26]>O>[C:28](=[O:29])([O:4][CH2:3][C:2]([F:11])([F:1])[CH:5]([F:10])[C:6]([F:9])([F:7])[F:8])[O:27][CH2:25][CH3:26]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

184 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(CO)(C(C(F)(F)F)F)F

|

Step Two

|

Name

|

|

|

Quantity

|

102 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

350 mL

|

|

Type

|

reactant

|

|

Smiles

|

COC(C)(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(=O)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(=O)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture was stirred for an additional 16 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Example 3 was prepared

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained at a temperature between 5° C. and 15° C. with a carbon dioxide/water bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the stirred mix

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained between 5° C. and 15° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Once addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase was collected

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The water phase was extracted twice with 100 mL portions of methyl-t-butyl ether

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase was washed with a 100 mL portion of distilled water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ether was removed by rotary evaporation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The remaining sample was purified by fractional distillation

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(OCC)(OCC(C(C(F)(F)F)F)(F)F)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |